1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of benzyl, benzyloxy, bromo, and iodo substituents on a pyridinone core
Preparation Methods
The synthesis of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyridinone core, followed by the introduction of the benzyl, benzyloxy, bromo, and iodo groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium iodide, and other halogenating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions .
Chemical Reactions Analysis
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple halogen atoms enhances its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-(benzyloxy)-3-chloro-5-iodopyridin-2(1H)-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-(benzyloxy)-3-bromo-5-fluoropyridin-2(1H)-one: The presence of a fluorine atom instead of an iodine atom can alter the compound’s properties and applications.
1-Benzyl-4-(benzyloxy)-3-bromo-5-methylpyridin-2(1H)-one: The methyl group substitution can impact the compound’s stability and reactivity.
Properties
CAS No. |
920490-96-6 |
---|---|
Molecular Formula |
C19H15BrINO2 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
1-benzyl-3-bromo-5-iodo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15BrINO2/c20-17-18(24-13-15-9-5-2-6-10-15)16(21)12-22(19(17)23)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2 |
InChI Key |
PBUJQEHUYOJJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.